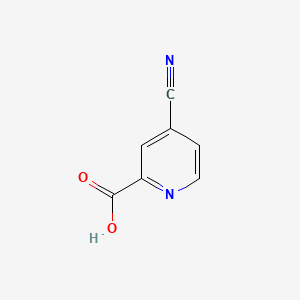
6-(2-Ethyl-1-piperidinyl)-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethyl-1-piperidinyl)-3-pyridinamine (EPPN) is a heterocyclic amine molecule, which has been studied extensively in the scientific community due to its unique properties. It has been found to have a number of applications in scientific research, including as a synthetic intermediate and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- 6-(2-Ethyl-1-piperidinyl)-3-pyridinamine and similar compounds have been utilized in chemical synthesis. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Pharmaceutical and Biological Applications
- Piperidinyl compounds have been key in the development of pharmacological agents. For example, a synthesis process for AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid (Andersen et al., 2013).
Anticancer and Antimicrobial Research
- Piperidinyl thieno tetrahydroisoquinolines with antimicrobial properties have been synthesized, showing significant influences against pathogenic strains (Zaki et al., 2021).
- New propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as promising anticancer agents (Rehman et al., 2018).
Catalysis and Reaction Mechanisms
- Osmium-hexahydride complexes interacting with compounds like 2-vinylpyridine, which involve the reduction of C(sp2)−H and CE (E = CH, N) bonds, demonstrate the utility of these compounds in catalytic processes (Barrio, Esteruelas, & Oñate, 2004).
Learning and Memory Facilitation Studies
- Some compounds, such as 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates, have been synthesized and studied for their effects on learning and memory facilitation in mice (Ming-zhu, 2012).
Eigenschaften
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMXSODXNVPVLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethylpiperidin-1-yl)pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

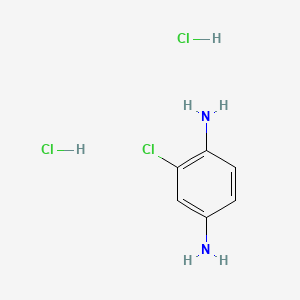

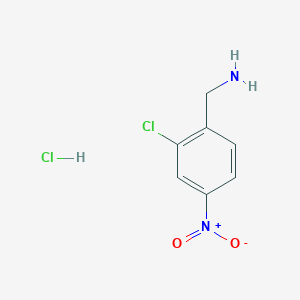

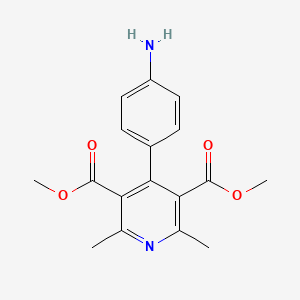
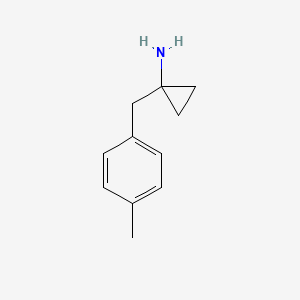
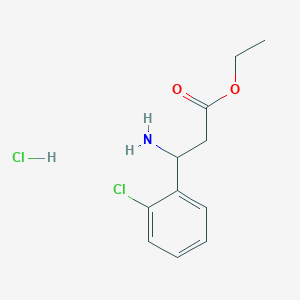
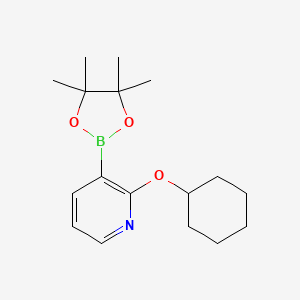
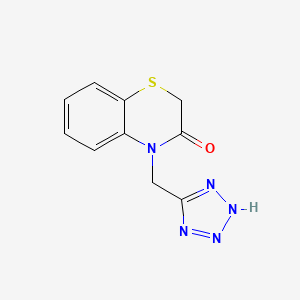
![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)


![4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1358534.png)
